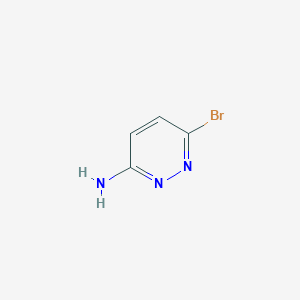

3-Amino-6-bromopyridazine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromopyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTDHDQFLZNYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383405 | |

| Record name | 3-Amino-6-bromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88497-27-2 | |

| Record name | 3-Amino-6-bromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromopyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Amino 6 Bromopyridazine and Its Derivatives

Established Synthetic Pathways to 3-Amino-6-bromopyridazine

A direct approach to synthesizing this compound involves the electrophilic bromination of a 3-aminopyridazine (B1208633) starting material. The amino group's electronic properties are pivotal in directing the regiochemical outcome of the halogenation reaction.

The halogenation of pyridine (B92270) rings is a fundamental transformation for creating versatile intermediates for pharmaceuticals and agrochemicals. nsf.gov In substituted pyridines and related azines like pyridazine (B1198779), the existing substituents strongly influence the position of incoming electrophiles. The amino group (-NH₂) is an activating, ortho-para directing group. In a 3-aminopyridazine molecule, this directing effect enhances the reactivity of the C2, C4, and C6 positions towards electrophilic substitution.

The regioselectivity of the halogenation is determined by both electronic and steric factors. nsf.gov While the amino group activates multiple positions, the 6-position is often favored for substitution due to a combination of electronic activation and reduced steric hindrance compared to the C2 position, which is adjacent to both the ring nitrogen and the amino group. Computational and experimental studies on similar systems indicate that the transition state energies favor halogenation at specific sites, leading to highly regioselective reactions under controlled conditions. nsf.gov

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heterocyclic compounds. wikipedia.orglookchem.com It serves as a convenient and safer source of electrophilic bromine compared to liquid bromine. lookchem.com The synthesis of the related compound, 3-amino-6-bromopyridine, can be achieved by brominating 3-aminopyridine (B143674) with NBS in acetonitrile. sigmaaldrich.com This method is applicable to the pyridazine system as well.

The reaction typically involves dissolving the 3-aminopyridazine precursor in a suitable solvent, such as acetonitrile, and treating it with NBS. sigmaaldrich.com The reaction proceeds via an electrophilic aromatic substitution mechanism. Mild conditions, such as controlling the temperature between 0–25°C, are often employed to minimize the formation of di-substituted byproducts.

Table 1: Representative Conditions for NBS Bromination of Aminopyridines

| Precursor | Reagent | Solvent | Temperature | Outcome | Reference(s) |

|---|---|---|---|---|---|

| 3-Aminopyridine | N-Bromosuccinimide (NBS) | Acetonitrile | Mild Conditions | Regioselective bromination | sigmaaldrich.com |

| 3-Aminopyridine | N-Bromosuccinimide (NBS) | Acetic Acid | 60°C | Yields 3-amino-5-bromopyridine (B85033) | |

| 2-Aminopyridine | Bromine in Acetic Acid | Acetic Acid | <50°C | Yields 2-amino-5-bromopyridine | orgsyn.org |

Nucleophilic substitution reactions are fundamental in pyridazine chemistry, allowing for the introduction of various functional groups onto the heterocyclic ring. These reactions are particularly effective on halopyridazines, where the halogen acts as a leaving group.

Palladium-catalyzed aminocarbonylation is a powerful method for converting haloarenes and haloheterocycles into the corresponding carboxamides. core.ac.ukmdpi.com This reaction introduces both a carbonyl group and an amine in a single step, providing efficient access to a wide range of amide derivatives. In the context of pyridazine chemistry, this method is used to functionalize halopyridazines. For instance, 3,6-diiodopyridazine (B154836) can be reacted with various primary and secondary amines under a carbon monoxide atmosphere in the presence of a palladium catalyst to yield 3,6-diamides. mdpi.comresearchgate.net

The reaction's selectivity can be influenced by the choice of catalyst and reaction conditions. mdpi.comnih.gov For example, using bidentate phosphine (B1218219) ligands like Xantphos can help prevent double carbonylation at a single site. mdpi.comnih.gov The high reactivity of bromopyridazinone derivatives in these reactions has been noted, highlighting the utility of this method for creating diverse pyridazine carboxamides. core.ac.uk

Table 2: Examples of Palladium-Catalyzed Aminocarbonylation

| Substrate | Amine Nucleophile | Catalyst System | Pressure (CO) | Product Type | Reference(s) |

|---|---|---|---|---|---|

| 3,6-Diiodopyridazine | Primary & Secondary Amines | Pd(0) / Ligand | - | 3,6-Diamides | mdpi.comresearchgate.net |

| 6-Iodoquinoline | Piperidine | Pd(OAc)₂ / 2 PPh₃ | 40 bar | 2-Ketocarboxamide | mdpi.com |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | tert-Butylamine | Pd(OAc)₂ / PPh₃ | 40 bar | Dicarboxamide | core.ac.uk |

A common and industrially relevant strategy for synthesizing 6-halopyridazin-3-amines involves the selective nucleophilic substitution of a dihalopyridazine precursor. nbinno.com The synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) is a well-documented example of this approach. nbinno.comrsc.orggoogle.com

This pathway involves the reaction of 3,6-dichloropyridazine with ammonia, which acts as the nucleophile. nbinno.com The reaction is typically performed at elevated temperatures in a suitable solvent, such as ethanol (B145695) or water, or under microwave irradiation. nbinno.comrsc.org One of the chlorine atoms is selectively displaced by the amino group in a nucleophilic aromatic substitution (SNAr) reaction. The higher reactivity of the C6 position in 3,6-dichloropyridazine towards nucleophilic attack leads to the preferential formation of the 3-amino-6-chloro isomer. This method provides a direct route to the aminohalopyridazine core structure, which can be analogous for the bromo derivative starting from 3,6-dibromopyridazine.

Table 3: Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine

| Reagents | Conditions | Yield | Notes | Reference(s) |

|---|---|---|---|---|

| 3,6-Dichloropyridazine, NH₄OH | Microwave, 120°C, 30 min | 87% | No further purification required | rsc.org |

| 3,6-Dichloropyridazine, Ammonia water | 30-180°C, 5-26 hours | High | General method, requires purification | google.com |

| 3,6-Dichloropyridazine, Ammonia in ethanol | Elevated Temperature | - | Common laboratory method | nbinno.com |

Nucleophilic Substitution Reactions in Pyridazine Synthesis

Advanced Synthetic Strategies for Functionalization and Derivatization

Advanced synthetic methodologies are crucial for the functionalization and derivatization of the this compound core, enabling the creation of a diverse range of compounds with potential applications in various fields of chemical research. These strategies often employ transition-metal-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds, as well as cycloaddition reactions to construct the pyridazine ring itself.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules from this compound. These reactions allow for the selective formation of new bonds at the bromine-bearing carbon atom, providing access to a wide array of substituted pyridazine derivatives.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, it is instrumental in the synthesis of 3-amino-6-aryl/heteroarylpyridazines. This reaction typically involves the coupling of the pyridazine substrate with an aryl or heteroaryl boronic acid or its corresponding ester in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netpreprints.org

The synthesis of 3-amino-6-(hetero)arylpyridazines has been investigated using 3-amino-6-chloropyridazine and 3-amino-6-iodopyridazine as starting materials. researchgate.net However, the use of this compound offers a good balance of reactivity and stability. The direct synthesis of hetero-biaryl compounds containing an unprotected amino group can be achieved via the Suzuki-Miyaura reaction. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and minimizing side products. researchgate.net For instance, the coupling of this compound with various arylboronic acids has been successfully carried out using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base like potassium carbonate in a suitable solvent system. ambeed.com The reaction is often performed under microwave irradiation to reduce reaction times and improve yields. researchgate.netpreprints.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Derivatives

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol | 150°C, MW, 10 min | Good to Excellent |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 100°C, 6 h | Not specified |

| 3 | (4-Methylfuran-3-yl)boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified |

This table is a representative summary based on typical conditions reported in the literature. preprints.orgambeed.combeilstein-journals.org Specific yields can vary significantly based on the exact substrates and reaction parameters.

The scope of the Suzuki-Miyaura reaction is broad, allowing for the introduction of a wide variety of aryl and heteroaryl groups, including those with electron-donating or electron-withdrawing substituents. google.comnih.gov This versatility makes it a key method for creating libraries of 3-amino-6-arylpyridazine derivatives for further investigation.

The Stille coupling is another important palladium-catalyzed cross-coupling reaction that utilizes organotin reagents as the coupling partners. harvard.edu It has been successfully applied to the synthesis of 3-amino-6-(hetero)arylpyridazines from halogenated pyridazine precursors. researchgate.net The reaction typically involves the coupling of this compound with an organostannane in the presence of a palladium catalyst. msu.edu While effective, the toxicity and difficulty in removing organotin byproducts are notable drawbacks of this method. harvard.eduorgsyn.org

A comparative study of Suzuki and Stille couplings for the functionalization of diazocines revealed that for certain substrates, the Stille coupling provided excellent yields where the Suzuki coupling was less effective. rsc.org This highlights that the choice of cross-coupling method can be substrate-dependent.

Other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, have also been employed for the functionalization of the pyridazine core, although they are not as commonly reported for this compound specifically. researchgate.netscirp.org The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, could be a viable method for introducing alkynyl substituents at the 6-position of 3-aminopyridazine.

Table 2: Comparison of Stille and Suzuki Coupling for a Diazocine System

| Coupling Partner | Coupling Type | Catalyst System | Conditions | Yield (%) |

| 4-Bromotoluene | Stille | Pd(OAc)₂ / XPhos, CsF | Not specified | 92 |

| 4-Bromopyridine | Stille | Pd(OAc)₂ / XPhos, CsF | 100°C, DMSO | Not specified |

| Thiophene derivative | Stille | Not specified | Not specified | 90-94 |

| Thiophene derivative | Suzuki | Not specified | Not specified | 57-66 |

This table is based on data for a diazocine system and is presented to illustrate the comparative efficacy of the two methods. rsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, and it represents a key method for introducing amino groups onto aryl and heteroaryl halides. nih.govacsgcipr.orglibretexts.org This reaction is particularly useful for synthesizing derivatives of this compound where a different amino group is desired at the 6-position. The reaction involves coupling an amine with the aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. acs.orgresearchgate.net

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos often providing excellent results. nih.govtcichemicals.com The reaction conditions need to be carefully optimized to achieve good yields, especially when dealing with heteroaromatic substrates which can sometimes pose challenges due to coordination with the palladium catalyst. nih.gov

Table 3: General Conditions for Buchwald-Hartwig Amination

| Component | Description |

| Aryl Halide | This compound |

| Amine | Primary or secondary amines |

| Catalyst | Pd(0) or Pd(II) precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) |

| Base | Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) |

| Solvent | Anhydrous, aprotic solvent (e.g., toluene, dioxane) |

This table provides a general overview of the components typically used in a Buchwald-Hartwig amination reaction. acsgcipr.orgnih.govrsc.org

Microwave-assisted organic synthesis (MAOS) has become an increasingly popular technique for accelerating organic reactions, including palladium-catalyzed cross-coupling reactions. researchgate.netchim.itmdpi.com The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. nih.govnih.gov

In the context of this compound, MAOS has been effectively employed for Suzuki-Miyaura coupling reactions. researchgate.net The rapid and efficient heating provided by microwaves can overcome the activation barriers of these reactions, leading to faster conversions. This is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for screening purposes. The optimization of MAOS protocols involves careful selection of the solvent, base, and catalyst system to ensure efficient absorption of microwave energy and to maintain controlled reaction conditions. researchgate.netmdpi.com

Inverse-Electron Demand Diels-Alder (iEDDA) Reactions for Pyridazine Core Formation

The inverse-electron demand Diels-Alder (iEDDA) reaction is a powerful strategy for the synthesis of the pyridazine core itself. nih.govd-nb.infoacs.orgresearchgate.netnih.gov This reaction involves the cycloaddition of an electron-deficient diene, typically a 1,2,4,5-tetrazine, with an electron-rich dienophile. rsc.orgnih.govresearchgate.net Subsequent elimination of a small molecule, such as nitrogen gas, from the initial cycloadduct leads to the formation of the aromatic pyridazine ring. rsc.org

This methodology offers a convergent and often high-yielding route to substituted pyridazines. mdpi.comnih.gov By choosing appropriately substituted tetrazines and dienophiles, a wide variety of functionalized pyridazines can be accessed. For the synthesis of 3-aminopyridazine derivatives, an enamine or a related nitrogen-containing dienophile could be employed. The regioselectivity of the iEDDA reaction is a key consideration and is influenced by the electronic and steric properties of the substituents on both the tetrazine and the dienophile. rsc.org While a powerful tool for pyridazine synthesis in general, its specific application to the direct synthesis of this compound is less commonly documented compared to the functionalization of a pre-existing pyridazine ring.

Boron Trifluoride Mediated Cycloaddition with Silyl-Enol Ethers

A significant advancement in the synthesis of 3-bromopyridazine (B1282269) derivatives involves a Lewis acid-mediated inverse electron demand Diels-Alder (iEDDA) reaction. uzh.chacs.org This method utilizes 3-monosubstituted s-tetrazines and silyl-enol ethers, with boron trifluoride etherate (BF₃·OEt₂) acting as a catalyst. uzh.chorganic-chemistry.org The reaction proceeds under mild conditions and demonstrates high regioselectivity, particularly with 1-monosubstituted silyl-enol ethers, yielding exclusively 3-bromo-4-substituted pyridazines. uzh.ch

The robustness of this method is highlighted by its tolerance of various functional groups on both the tetrazine and the silyl-enol ether. uzh.chorganic-chemistry.org Aryl, alkyl, and heterocyclic substituents have been successfully incorporated, leading to a diverse range of 3-bromo-4-aryl/alkyl-pyridazines in good to excellent yields, often up to 93%. uzh.ch The alternative isomer, 3-bromo-5-aryl pyridazine, is reportedly never observed in these reactions. uzh.ch This methodology provides a scalable and greener alternative to traditional methods that often require harsh conditions. organic-chemistry.org

Table 1: Substrate Scope for the Synthesis of 3-bromo-4-aryl/alkyl-pyridazines

| Entry | Silyl-Enol Ether | Product | Yield (%) |

|---|---|---|---|

| 1 | Cyclopentanone derivative | 3-Bromo-4-(cyclopent-1-en-1-yl)pyridazine | 78 |

| 2 | Cyclohexanone derivative | 3-Bromo-4-(cyclohex-1-en-1-yl)pyridazine | 85 |

| 3 | Acetophenone derivative | 3-Bromo-4-phenylpyridazine | 93 |

| 4 | Propiophenone derivative | 3-Bromo-4-ethyl-pyridazine | 64 |

| 5 | Heterocyclic ketone derivative | 3-Bromo-4-(thiophen-2-yl)pyridazine | 75 |

Data sourced from Schnell et al. (2021). uzh.chorganic-chemistry.org

Regioselective Synthesis of Substituted Bromopyridazines

The challenge in producing functionalized pyridazines often lies in achieving high regiocontrol. uzh.ch The aforementioned boron trifluoride-mediated iEDDA reaction is a prime example of a highly regioselective synthesis. uzh.chorganic-chemistry.org By reacting 3-bromotetrazine with various silyl (B83357) enol ethers, a range of 3,4-disubstituted pyridazines can be synthesized with excellent control over the substitution pattern. uzh.chacs.org This method's success is attributed to the Lewis acid activation of the tetrazine, which directs the cycloaddition to occur with exclusive regioselectivity. uzh.chorganic-chemistry.org

Further functionalization of the resulting 3-bromopyridazines through cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allows for the synthesis of diverse and polysubstituted pyridazines. acs.orgorganic-chemistry.org This two-step approach, combining regioselective cycloaddition and subsequent cross-coupling, provides a powerful strategy for accessing complex pyridazine derivatives. uzh.ch

Direct Organometallic Approaches (e.g., Organozinc and Organomanganese Reagents)

Direct organometallic approaches offer a practical route to functionalized pyridazines. The use of highly active metals, such as Rieke® zinc and manganese, allows for the direct insertion into carbon-halogen bonds of halopyridazines to form stable organozinc and organomanganese reagents. nih.govresearchgate.net These Grignard-type reagents can then undergo coupling reactions with various electrophiles under mild conditions. nih.gov

For instance, 2-pyridylzinc bromide can be prepared by the direct oxidative addition of active zinc to 2-bromopyridine. nih.gov While less reactive than their organolithium or organomagnesium counterparts, organozinc reagents exhibit greater functional group tolerance. nptel.ac.inuni-muenchen.de This methodology has been successfully applied to the synthesis of various pyridyl derivatives. nih.govresearchgate.net Organomanganese reagents, also prepared from active manganese, show excellent reactivity in coupling reactions, including with acid chlorides and for alkenylation. nih.gov

Chemo- and Regioselective Functionalization Approaches

The selective functionalization of the pyridazine scaffold is crucial for the synthesis of complex, biologically active molecules. researchgate.net Chemo- and regioselective strategies allow for the precise introduction of substituents at specific positions of the pyridazine ring.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridazines. researchgate.netnih.gov This strategy typically involves the use of a directing group to guide a metalating agent to a specific ortho-position. The choice of the metalating agent and the directing group is critical for achieving high regioselectivity.

Recent studies have shown that Lewis acids can direct the metalation of pyridazine. nih.govwiley.com For example, the use of a monodentate Lewis acid like BF₃·OEt₂ can trigger a highly regioselective magnesiation or zincation at the C3-position (ortho) of the pyridazine ring. researchgate.netnih.gov In contrast, a bidentate Lewis acid can direct the metalation to the C4-position (meta). nih.govwiley.com This approach, which utilizes sterically hindered metal-amide bases like TMPLi (2,2,6,6-tetramethylpiperidyl lithium), has significantly improved the regioselectivity of pyridazine metalation. researchgate.net The resulting organometallic intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and agrochemicals is of growing importance. whiterose.ac.ukmlsu.ac.in This includes the use of safer solvents, renewable feedstocks, and energy-efficient processes to minimize environmental impact. mlsu.ac.innih.gov

Solvent Selection and Optimization

Solvent selection is a key aspect of green chemistry as solvents often constitute the largest volume of material used in a chemical process. whiterose.ac.ukrsc.org The ideal solvent should be non-toxic, non-flammable, and readily recyclable. whiterose.ac.uk For the synthesis of pyridazine derivatives, researchers have explored various solvent systems to improve the sustainability of the process.

In the context of the boron trifluoride-mediated cycloaddition, optimization of the solvent was a critical step in maximizing the yield and efficiency of the reaction. organic-chemistry.org While the initial report utilized dichloromethane (B109758) (DCM), a solvent with known environmental and health concerns, the development of greener alternatives is an ongoing area of research. uzh.chwhiterose.ac.uk Studies on the solubility of this compound in various pure and binary solvent mixtures provide valuable data for optimizing reaction and crystallization conditions. researchgate.net For example, modeling approaches like the Extended Hildebrand Solubility Parameter Approach (EHSA) can help predict optimal solvent blends, potentially reducing the reliance on less desirable solvents. researchgate.net The use of water as a solvent, often in combination with surfactants to create micelles for the reaction to occur in, is a particularly attractive green chemistry approach being explored for various C-H functionalization reactions. nih.gov

Catalytic Systems for Enhanced Efficiency

The synthesis of this compound and its derivatives often relies on catalytic systems to improve reaction rates, yields, and selectivity. The application of transition-metal catalysts, biocatalysts, and phase-transfer catalysts has become instrumental in developing more efficient and sustainable synthetic routes. These catalytic methods offer significant advantages over classical stoichiometric reactions by enabling transformations under milder conditions and with greater functional group tolerance.

Palladium-Based Catalysis

Palladium catalysis is a cornerstone in the synthesis of functionalized pyridazines, offering versatile methods for carbon-carbon and carbon-nitrogen bond formation. Cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Ullmann reactions, are frequently employed to introduce aryl, heteroaryl, or alkyl substituents onto the pyridazine core.

An efficient approach for preparing 4,6- or 5,6-disubstituted 3-aminopyridazines starts from 4-bromo-pyridazine-3,6-dione, utilizing a combination of amination and Pd(0)-catalyzed cross-coupling reactions. researchgate.netnih.gov This strategy highlights the utility of palladium catalysts in building complex pyridazine libraries, often enhanced by microwave irradiation to accelerate reaction times. researchgate.netnih.gov For instance, the Suzuki-Miyaura coupling of a chloropyridazine precursor with various arylboronic acids proceeds smoothly in the presence of a suitable palladium catalyst and ligand. researchgate.net

In more complex transformations, palladium catalysts enable multicomponent reactions to build fused heterocyclic systems. A notable example is the carbonylative coupling of bromopyridines with imines and alkynes to form indolizine (B1195054) derivatives. google.comnih.govmdpi.comnsf.gov Although this example uses a bromopyridine, the principles are applicable to bromopyridazine substrates. These reactions often require specific ligands, such as Xantphos or DPEphos, which possess large bite angles that promote catalytic activity. nih.govnsf.gov The choice of the palladium precursor and ligand is critical for achieving high yields and preventing catalyst inhibition. nih.govnsf.gov

Reductive processes also benefit from palladium catalysis. The hydrogenation of substituted nitropyridines to form aminopyridines can be achieved using palladium on charcoal (Pd/C). rsc.org Similarly, the synthesis of 4-aminopyridazine (B156604) from 3,6-dichloropyridazin-4-amine (B102273) has been demonstrated using a 10% Pd/C catalyst under a hydrogen atmosphere. sigmaaldrich.com

| Catalyst/Precursor | Ligand | Reaction Type | Substrate Type | Reference |

|---|---|---|---|---|

| Pd(0) | Not specified | Suzuki/Stille Cross-Coupling | 4-bromo-pyridazine-3,6-dione | researchgate.netnih.gov |

| Pd2(dba)3 | Xantphos, DPEphos | Carbonylative Coupling | Bromopyridines | nih.govnsf.gov |

| 10% Pd/C | Not applicable | Reductive Dechlorination/Hydrogenation | 3,6-dichloropyridazin-4-amine | sigmaaldrich.com |

| Pd(OAc)2 | (o-tolyl)3P | Suzuki Coupling | Pyridyl halides | nih.gov |

Enzymatic Catalysis

The application of biocatalysis in organic synthesis is a rapidly growing field, prized for its high selectivity and environmentally benign reaction conditions. While specific enzymatic routes for the direct synthesis of this compound are not extensively documented, several classes of enzymes are capable of catalyzing key transformations relevant to its structure, such as the introduction of an amino group.

Transaminases (TAs), particularly ω-transaminases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that can catalyze the asymmetric synthesis of chiral primary amines from prochiral ketones. nih.govillinois.edu This technology is well-established for producing optically pure amines for the pharmaceutical industry. illinois.edu The application of a transaminase could, in principle, be used to aminate a suitable pyridazine-based ketone precursor, offering a green alternative to traditional chemical amination methods that may require harsh reagents or protecting group strategies. google.comgoogle.com Both (R)- and (S)-selective ω-transaminases have been developed, allowing access to either enantiomer of a chiral amine with high optical purity. illinois.edu

Another class of relevant enzymes includes cytochrome P450 monooxygenases. Through directed evolution, these enzymes have been engineered to catalyze reactions not found in nature, such as the direct amination of unactivated C(sp³)–H bonds. nsf.gov This cutting-edge approach could potentially be adapted to functionalize a pyridazine scaffold, offering a highly efficient and selective method for amine installation. nsf.gov

The primary advantages of enzymatic systems are their exceptional chemo-, regio-, and stereoselectivity under mild aqueous conditions. illinois.edunih.gov

| Enzyme Class | Reaction Type | Cofactor | Potential Application | Reference |

|---|---|---|---|---|

| ω-Transaminase (ω-TA) | Asymmetric amination of ketones | Pyridoxal 5'-phosphate (PLP) | Synthesis of chiral aminopyridazines from a ketone precursor | nih.govillinois.edu |

| Imine Reductase (IRED) | Asymmetric reductive amination | NAD(P)H | Reductive amination of a ketone precursor with an amine source | mdpi.com |

| Engineered Cytochrome P450 | Direct C-H Amination | Heme | Regioselective amination of a C-H bond on the pyridazine ring | nsf.gov |

Phase-Transfer Catalysis

Phase-Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. ukri.orgchemrxiv.org This methodology is particularly useful for reactions involving an anionic nucleophile and an organic substrate, which is common in the synthesis of heterocyclic compounds like pyridazines. chemrxiv.orgresearchgate.net

The core principle of PTC involves a phase-transfer agent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, which transports the anion from the aqueous/solid phase into the organic phase. chemrxiv.org In the organic phase, the "naked" anion is highly reactive, leading to significantly accelerated reaction rates under milder conditions compared to homogeneous systems. researchgate.net

PTC offers several advantages for synthesizing derivatives of this compound:

Milder Reaction Conditions: It allows the use of inexpensive and safer bases like sodium hydroxide (B78521) or potassium carbonate in a biphasic system, avoiding the need for strong, hazardous bases (e.g., sodium hydride) or anhydrous, polar aprotic solvents. google.com

Increased Yields and Selectivity: By promoting the reaction under controlled and efficient conditions, PTC can lead to higher product yields and reduce the formation of by-products. chemrxiv.org

Operational Simplicity: The workup procedure is often simplified as the catalyst and inorganic salts can be easily removed by phase separation.

PTC can be applied in both liquid-liquid (L-L PTC) and solid-liquid (S-L PTC) systems. researchgate.net S-L PTC can be particularly advantageous, sometimes offering higher selectivity and avoiding the need for large volumes of water. chemrxiv.org This catalytic approach is well-suited for nucleophilic substitution reactions on the pyridazine ring or for the N-alkylation of the amino group in this compound.

| Catalyst Type | Examples | Typical Application | Reference |

|---|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Aliquat 336 | Nucleophilic substitution, Alkylation | google.comchemrxiv.org |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | Higher temperature applications | chemrxiv.org |

| Crown Ethers | 18-Crown-6 | Solubilization of inorganic salts (e.g., potassium salts) | chemrxiv.org |

Reactivity and Reaction Mechanisms of 3 Amino 6 Bromopyridazine

Halogen Reactivity and Activation in Pyridazine (B1198779) Systems

The presence of halogen atoms on the pyridazine ring provides a handle for various chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the halogen is dictated by the electron-withdrawing nature of the pyridazine ring, which activates the carbon-halogen bond towards nucleophilic attack.

Nucleophilic aromatic substitution is a primary reaction pathway for pyridazine systems bearing a halogen substituent. wikipedia.org This reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this intermediate. libretexts.org Subsequently, the leaving group (in this case, the bromide ion) is eliminated, restoring the aromaticity of the pyridazine ring. libretexts.org

The rate of SNAr reactions in pyridazine systems is enhanced by the presence of electron-withdrawing groups, as they help to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comdalalinstitute.com The nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, thus activating the ring for nucleophilic attack. nih.gov Specifically, halogens at the 2- and 4-positions of a pyridine (B92270) ring are particularly reactive towards nucleophilic substitution because the negative charge in the intermediate can be effectively delocalized onto the nitrogen atom. wikipedia.orgyoutube.com

Table 1: Factors Influencing SNAr Reactions in Pyridazine Systems

| Factor | Influence on SNAr Reactivity |

| Electron-withdrawing groups | Increase reactivity by stabilizing the Meisenheimer intermediate. masterorganicchemistry.comdalalinstitute.com |

| Position of Halogen | Halogens at positions ortho or para to a ring nitrogen are more reactive. wikipedia.orgyoutube.com |

| Nature of Nucleophile | Stronger nucleophiles generally lead to faster reaction rates. |

| Leaving Group | The nature of the halogen can influence the reaction rate, though the addition of the nucleophile is often the rate-determining step. masterorganicchemistry.com |

In the context of SNAr reactions, the bromine atom in 3-amino-6-bromopyridazine serves as a good leaving group. wikipedia.org While fluoride (B91410) is often the best leaving group in SNAr reactions due to its high electronegativity which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack, bromide is still an effective leaving group. masterorganicchemistry.comyoutube.com The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, rather than the departure of the leaving group. masterorganicchemistry.com Therefore, the ability of the ring to accommodate the negative charge is often more critical than the leaving group's ability to depart.

Amination Reactions and Their Mechanisms

Amination, the introduction of an amino group, is a key transformation for this compound, allowing for the synthesis of various derivatives. This can be achieved through different mechanistic pathways.

Direct amination of this compound can be accomplished via an SNAr mechanism where an amine acts as the nucleophile. This reaction is often facilitated by the use of a base and sometimes a catalyst. For instance, treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with various amines in the presence of cesium fluoride and a phase-transfer catalyst has been shown to yield C-6 aminated products in high yields. researchgate.net While this example is on a related fused ring system, the principles of activating the halogen for nucleophilic attack by an amine are similar.

In the presence of very strong bases, such as potassium amide in liquid ammonia, halopyridazines can undergo amination through an elimination-addition mechanism, which proceeds via a highly reactive pyridazyne intermediate. wur.nl This pathway is more common for halopyridines where the halogen is not at a position activated for direct SNAr. quimicaorganica.org The strong base abstracts a proton from a carbon atom adjacent to the one bearing the halogen, leading to the elimination of hydrogen bromide and the formation of a pyridazyne. wur.nlquimicaorganica.org The nucleophile (e.g., amide ion) then adds to the pyridazyne, and subsequent protonation yields the aminated product. wur.nl This mechanism can sometimes lead to a mixture of isomers. wur.nl

Electrophilic and Nucleophilic Character of the Pyridazine Ring

The pyridazine ring possesses a distinct electronic character due to the presence of two adjacent nitrogen atoms. This significantly influences its reactivity towards both electrophiles and nucleophiles.

The pyridazine ring is considered an electron-deficient aromatic system. ingentaconnect.comtaylorfrancis.com The electronegative nitrogen atoms withdraw electron density from the ring, making the carbon atoms electrophilic and susceptible to nucleophilic attack. nih.govtaylorfrancis.com This is why pyridazines readily undergo nucleophilic substitution reactions, particularly when a good leaving group is present. wikipedia.org

Conversely, the electron-deficient nature of the pyridazine ring makes it generally unreactive towards electrophilic aromatic substitution. wikipedia.orgresearchgate.net Electrophilic attack on the ring carbons is disfavored because the ring is electron-poor. nih.gov Any electrophilic attack is more likely to occur on the nitrogen atoms, which possess lone pairs of electrons. wikipedia.org However, the formation of N-oxides can increase the ring's susceptibility to electrophilic attack. researchgate.net

Table 2: Electrophilic vs. Nucleophilic Character of the Pyridazine Ring

| Characteristic | Description | Consequence for Reactivity |

| Nucleophilic Character | The lone pairs on the nitrogen atoms give the ring basic and nucleophilic properties at the heteroatoms. wikipedia.org | Can be protonated or alkylated at the nitrogen atoms. |

| Electrophilic Character | The carbon atoms of the ring are electron-deficient due to the electron-withdrawing effect of the nitrogen atoms. nih.govtaylorfrancis.com | Prone to attack by nucleophiles, leading to substitution or addition reactions. wikipedia.orgtaylorfrancis.com |

| Reactivity towards Electrophiles | Generally low reactivity at the carbon atoms. wikipedia.orgresearchgate.net | Electrophilic aromatic substitution is difficult without activating groups. researchgate.net |

| Reactivity towards Nucleophiles | High reactivity, especially with a leaving group present. wikipedia.orgtaylorfrancis.com | Facile nucleophilic aromatic substitution (SNAr) is a common reaction pathway. wikipedia.org |

Based on a thorough review of the available scientific literature, there is no specific information on the polymerization of the compound “this compound” via Buchwald-Hartwig amination.

The provided search results contain information on related but distinct topics:

Buchwald-Hartwig Amination on Pyridazine Rings: Palladium-catalyzed Buchwald-Hartwig amination is a known method for creating carbon-nitrogen (C-N) bonds on the pyridazine nucleus. However, these are typically cross-coupling reactions to synthesize specific, discrete substituted pyridazine molecules, not for the purpose of forming a polymer chain.

Polymerization of Pyridine Derivatives: There are documented instances of the Buchwald-Hartwig amination being used for the polymerization of a similar-sounding but structurally different compound, 3-Amino-6-bromopyridine . This reaction yields polyaminopyridines.

However, no sources were found that describe the polymerization of This compound to form polyaminopyridine. Therefore, it is not possible to generate an article on the reactivity, reaction mechanisms, and polymerization studies of this specific compound as requested in the outline.

Structure Activity Relationship Sar Studies of 3 Amino 6 Bromopyridazine Derivatives in Medicinal Chemistry

Design Principles for Pyridazine-Based Therapeutic Agents

The design of pyridazine-based therapeutic agents often leverages the heterocycle's inherent properties to optimize drug-like characteristics. researchgate.net The pyridazine (B1198779) nucleus can act as a less lipophilic substitute for a phenyl ring or as a replacement for other azines and azoles, serving as either a core scaffold or a key pharmacophoric element. nih.gov Its two adjacent nitrogen atoms create a unique electronic distribution, influencing its interactions with biological targets.

The pharmacological profile of pyridazine derivatives can be finely tuned through derivatization. researchgate.net The introduction of various substituents on the pyridazine ring allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn affects the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate. researchgate.netmdpi.com For instance, the derivatization of the 3-amino-6-bromopyridazine scaffold has led to the development of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. rjptonline.orgresearchgate.net

A study on pyridazin-3(2H)-one derivatives demonstrated that the addition of different side chains could significantly impact their vasorelaxant activity. nih.gov Specifically, the introduction of 4-substituted thiosemicarbazide (B42300) side chains and their cyclized versions led to compounds with potent vasorelaxant effects, with some derivatives showing superior activity compared to reference standards. nih.gov

| Compound Series | Activity | EC50 Range (μM) |

| 4a-l | Vasorelaxant | 0.0117-2.2680 |

| 5a-h | Vasorelaxant | 0.0025-2.9480 |

| Data from a study on pyridazin-3-one derivatives showing the range of concentrations at which the compounds produced 50% of their maximum vasorelaxant effect. nih.gov |

Scaffold hopping is a widely used strategy in drug design to identify novel core structures with improved properties. researchgate.net This approach involves replacing a central scaffold with a bioisosteric equivalent to explore new chemical space and intellectual property opportunities. In the context of pyridazine derivatives, scaffold hopping has been successfully employed to design novel compounds with enhanced biological activity. acs.orgnih.gov

For example, researchers have used a scaffold-hopping strategy to design pyridazine derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) by replacing the central pyridine (B92270) carboxamide core of sorafenib (B1663141) with a pyridazine nucleus. tandfonline.com This approach, combined with bioisosterism, led to the discovery of potent VEGFR-2 inhibitors. tandfonline.com Similarly, the ring expansion of a pyrazole (B372694) ring into a pyridazine ring has been utilized in a scaffold hopping strategy to design novel JNK1 inhibitors. acs.org

Functional Group Modifications and Their Biological Impact

The biological activity of this compound derivatives is highly dependent on the nature and position of functional groups on the pyridazine ring. nih.govmdpi.com

The bromine atom at the 6-position of the pyridazine ring is a key handle for synthetic modification and significantly influences the biological activity of the derivatives. The bromine can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of a wide range of substituents. researchgate.net The nature of the substituent at this position can have a profound impact on the compound's potency and selectivity. acs.org

In a study of 5,6-disubstituted pyridazin-3(2H)-ones designed as combretastatin (B1194345) A-4 analogues, various aromatic systems were introduced at the 6-position via Suzuki-Miyaura cross-coupling reactions. nih.gov The substitution pattern on the aryl ring at this position was found to be crucial for the antiproliferative activity of the compounds. nih.gov Furthermore, research on pyridoxine-like diselenides showed that the presence of a bromo substituent significantly enhanced their glutathione (B108866) peroxidase-like activity. researchgate.net

| Compound Series | Target | Key Finding |

| 5,6-disubstituted pyridazin-3(2H)-ones | Tubulin | Substitution at the 6-position influenced antiproliferative activity. nih.gov |

| Pyridoxine-like diselenides | Glutathione Peroxidase | A bromo substituent enhanced catalytic activity. researchgate.net |

| Table illustrating the impact of substituents at the 6-position on the biological activity of pyridazine derivatives. |

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize the properties of a lead compound. wikipedia.orgajptr.com Bioisosteres are substituents or groups with similar physical or chemical properties that can produce broadly similar biological effects. wikipedia.org This approach is used to improve potency, selectivity, and pharmacokinetic properties, as well as to reduce toxicity. wikipedia.orgnih.gov

In the design of pyridazine-based therapeutic agents, bioisosteric replacements have been widely used. mdpi.com For example, the replacement of a carboxylic acid group with a suitable bioisostere, such as a tetrazole or a sulfonamide, can improve a drug's ability to cross biological membranes. nih.gov The replacement of an amide bond with a bioisostere like a 1,2,3-triazole or an oxadiazole can enhance metabolic stability. nih.gov The strategic application of bioisosterism to the this compound scaffold allows for the fine-tuning of its biological activity and the development of drug candidates with improved therapeutic potential. acs.orgtandfonline.com

Specific Biological Activities and Target Interactions

The inherent chemical properties of the this compound core enable it to interact with various biological targets. Researchers have leveraged this scaffold to develop potent and selective inhibitors for enzymes and pathways implicated in numerous diseases.

Derivatives of the pyridazine nucleus are widely investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key proteins that regulate cancer cell proliferation, metabolism, and survival.

Many cancer cells exhibit a high dependency on the amino acid glutamine for energy and biosynthesis, a process initiated by the enzyme glutaminase (B10826351) (GLS). google.com Inhibition of glutaminase, particularly the GLS-1 isoform, is a promising strategy to disrupt tumor cell proliferation. researchgate.netacs.org A discovery program focusing on optimizing the physicochemical and pharmacokinetic properties of GLS-1 inhibitors led to the development of IPN60090, a selective inhibitor that has entered phase 1 clinical trials. researchgate.netacs.org While this compound was developed from a broader optimization effort, related structures based on the pyridazine core have been explored as GLS inhibitors. For instance, patent literature describes heterocyclic compounds, including derivatives of 3-amino-6-chloropyridazine (B20888), designed as glutaminase inhibitors for cancer treatment. google.com These compounds highlight the utility of the aminopyridazine scaffold in targeting cancer metabolism.

Table 1: Examples of Pyridazine-Based Glutaminase 1 (GLS-1) Inhibitors

| Compound Name/Identifier | Target | Activity/Significance |

| IPN60090 | GLS-1 | Selective inhibitor with excellent pharmacokinetic properties; entered Phase 1 clinical trials. researchgate.netacs.org |

| GLS1 Inhibitor-6 | GLS-1 | Potent and selective GLS-1 inhibitor with an IC50 of 68 nM. medchemexpress.com |

| CB-839 | GLS-1 | A known glutaminase inhibitor used in studies to demonstrate cancer cell sensitivity. elifesciences.org |

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that, when fused with other genes, can act as oncogenic drivers in a wide range of cancers. mdpi.comnih.govilcn.org Inhibitors of these kinases have shown significant clinical success. mdpi.com First-generation TRK inhibitors like Larotrectinib and Entrectinib have received tumor-agnostic approvals for treating TRK fusion-positive cancers. nih.govilcn.org These drugs have demonstrated high response rates and durability in patients, including those with central nervous system metastases. nih.govilcn.org While specific this compound derivatives as TRK inhibitors are not prominently featured in landmark studies, the broader class of kinase inhibitors often incorporates nitrogen-containing heterocyclic scaffolds. The development of next-generation TRK inhibitors, such as Selitrectinib and Repotrectinib, aims to overcome resistance mutations that emerge during treatment with first-generation agents. nih.gov

Table 2: Representative TRK Inhibitors and Their Targets

| Inhibitor | Type | Primary Targets | Key Indication |

| Larotrectinib | First-Generation | TRKA, TRKB, TRKC | TRK fusion-positive solid tumors. mdpi.comnih.gov |

| Entrectinib | First-Generation | TRKA, TRKB, TRKC, ROS1, ALK | TRK fusion-positive solid tumors; ROS1-positive NSCLC. mdpi.comnih.gov |

| Selitrectinib | Next-Generation | TRKA, TRKB, TRKC | Designed to overcome acquired resistance mutations to first-generation inhibitors. nih.gov |

| Repotrectinib | Next-Generation | TRK, ROS1, ALK | Designed to overcome acquired resistance mutations. nih.gov |

Bromodomain and Extra-Terminal (BET) proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing a crucial role in transcriptional activation of key oncogenes like c-MYC. scbt.com Inhibitors targeting BET bromodomains have emerged as a significant class of potential anticancer and anti-inflammatory therapeutics. scbt.comgoogle.com Compounds like JQ1 and I-BET762, based on a triazolodiazepine scaffold, are well-known pan-BET inhibitors that suppress cancer cell proliferation. nih.gov The development of dual BET/kinase inhibitors is also an area of active research. nih.gov The structural features of pyridazine derivatives make them suitable candidates for designing novel bromodomain inhibitors, although specific examples derived directly from this compound are still emerging in the literature. The broader principle involves creating molecules that can fit into the Kac-binding pocket of bromodomains. nih.govmdpi.com

Table 3: Examples of BET Bromodomain Inhibitors

| Inhibitor | Target(s) | Significance |

| JQ1 | Pan-BET (BRD2, BRD3, BRD4, BRDT) | A well-characterized tool compound for studying BET protein function; shows anticancer activity. nih.gov |

| I-BET762 (GSK525762A) | Pan-BET | Potent BET inhibitor that progressed to clinical trials for various cancers. scbt.comnih.gov |

| BMS-986158 | BRD2/3/4 | A non-diazepine BET inhibitor with nanomolar potency. nih.gov |

The pyridazine core is a component of various compounds investigated for their ability to combat microbial and viral infections. vulcanchem.com Research has indicated that this compound and its derivatives possess antimicrobial properties against a range of pathogens. The synthesis of pyridazine nucleoside analogues has been explored as a strategy to develop potential antiviral agents. dntb.gov.ua Furthermore, some studies have focused on optimizing isothiazolo[4,3-b]pyridine scaffolds, which are structurally related to pyridazines, to develop compounds with broad-spectrum antiviral activity against viruses such as Dengue, Ebola, and Chikungunya. nih.gov This research highlights the versatility of the pyridazine and related heterocyclic systems in the development of new anti-infective therapies.

Table 4: Antimicrobial and Antiviral Activity of Pyridazine-Related Scaffolds

| Compound/Scaffold Type | Activity Type | Pathogen/Target |

| This compound | Antimicrobial | General antibacterial and antiviral properties noted. vulcanchem.com |

| Pyridazine Nucleosides | Antiviral | Synthesized as potential antiviral agents. dntb.gov.ua |

| Isothiazolo[4,3-b]pyridine Analogues | Broad-Spectrum Antiviral | Dengue virus (DENV), Ebola virus (EBOV), Chikungunya virus (CHIKV). nih.gov |

Chronic inflammation and neuroinflammation are underlying factors in many diseases. Derivatives of 3-aminopyridazine (B1208633) have been developed as potent anti-inflammatory and antineuroinflammatory agents. nih.gov A notable example is a novel 3-amino-6-phenyl-pyridazine derivative designed to suppress the activation of glial cells, which are central to neuroinflammatory processes. nih.gov Excessive activation of glia leads to the overproduction of detrimental cytokines like Interleukin-1 beta (IL-1β) and nitric oxide (NO). nih.gov This specific derivative was found to selectively block the increased production of IL-1β and NO in activated glia without inhibiting their beneficial functions. nih.gov Other research into pyridazine derivatives has also pointed to their potential as anti-inflammatory agents. acs.org

Table 5: Antineuroinflammatory Activity of a 3-Amino-6-phenyl-pyridazine Derivative

| Derivative | Biological Target/Process | Effect |

| 3-Amino-6-phenyl-pyridazine derivative | Glial Cell Activation | Suppresses excessive activation. nih.gov |

| IL-1β Production | Selectively blocks increased production in activated glia. nih.gov | |

| iNOS and NO Production | Selectively blocks increased production in activated glia. nih.gov |

Anticonvulsant and Anxiolytic Effects

Derivatives of the pyridazine core have shown notable potential in the management of seizures and anxiety. Research into 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines, which can be synthesized from a 3-aminopyridazine precursor, has identified compounds with significant anxiolytic activity. acs.org These derivatives demonstrated efficacy in preclinical models, such as providing protection against pentylenetetrazole-induced convulsions. acs.org

Further studies on related heterocyclic systems have provided insights into the structural requirements for these effects. For instance, research on 3-GABA derivatives of 6-(substituted-phenyl)pyridazines revealed potent anticonvulsant activity in the maximal electroshock (MES) test. nih.gov One of the most potent compounds identified was 3-(N-GABA)-6-(2',4'-dichloro)phenylpyridazine, which exhibited an ED50 of 21.05 mg/kg. nih.gov This highlights the importance of the substitution pattern on the 6-phenyl ring for anticonvulsant efficacy. nih.gov

In broader studies of pyridine and pyridazine-like compounds, specific thioalkyl derivatives have demonstrated high anticonvulsant activity through antagonism of pentylenetetrazole. nih.gov Notably, 6-amino-2-thioalkyl-4-phenylnicotinate derivatives were found to have significant anxiolytic activity, with some compounds being up to four times more potent than diazepam. nih.gov The introduction of a diphenylmethylamino group in certain derivatives further enhanced anxiolytic effects. nih.gov These findings underscore the therapeutic potential of modifying the core pyridazine structure to develop novel anticonvulsant and anxiolytic agents. nih.govsarpublication.com

Table 1: Anticonvulsant and Anxiolytic Activity of Selected Pyridazine and Related Derivatives

Compound Class/Derivative Core Structure Observed Effect Key Research Finding Citation 6-(Substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines Triazolo[4,3-b]pyridazine Anxiolytic Active in tests predictive of anxiolytic activity, such as protection against pentylenetetrazole-induced convulsions. 3-(N-GABA)-6-(2',4'-dichloro)phenylpyridazine 6-Aryl-pyridazine Anticonvulsant Showed potent activity in the maximal electroshock (MES) test with an ED50 of 21.05 mg/kg. 6-Amino-2-thioalkyl-4-phenylnicotinates Pyridine Anxiolytic Demonstrated significant anxiolytic activity, approximately four times more potent than diazepam. Ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate Pyridine Anxiolytic Exhibited anxiolytic activity two times greater than diazepam.

Receptor Antagonism/Agonism (e.g., GABA-A, Nicotinic Acetylcholine (B1216132) Receptors)

The 3-aminopyridazine scaffold is a key component in ligands targeting major neurotransmitter receptors, including GABA-A and nicotinic acetylcholine receptors (nAChRs).

GABA-A Receptor Antagonism Arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been identified as selective and competitive antagonists of the GABA-A receptor. nih.govpnas.org SAR studies revealed several critical structural features for this antagonistic activity. A GABA moiety attached to the N(2) position of the 3-aminopyridazine ring and bearing a positive charge is considered essential for optimal receptor recognition. nih.gov The presence of an aromatic π-system at the 6-position of the pyridazine ring, particularly with electron-donating substituents, leads to the highest potency, with some compounds being approximately 250 times more potent than the classic antagonist bicuculline. nih.gov

Further optimization showed that removing the methyl group at the 4-position and substituting the 6-phenyl ring at the para position with a chlorine or a methoxy (B1213986) group resulted in compounds with the highest affinities for the GABA receptor site in the series. nih.gov Specifically, the derivatives SR 95531 (methoxy substitution) and SR 42641 (chlorine substitution) displaced [3H]GABA with high affinity, showing Ki values of 0.15 µM and 0.28 µM, respectively. nih.gov These compounds act as competitive antagonists at the high-affinity GABA-A receptor site. nih.gov

Nicotinic Acetylcholine Receptor (nAChR) Agonism The 3-aminopyridazine framework is also integral to the development of nAChR agonists. While many nAChR ligands feature a substituted pyridine ring, modifications are actively explored to enhance selectivity and potency. nih.gov In SAR studies of novel nAChR ligands based on a 3,6-diazabicyclo[3.2.0]heptane core, substitution on an attached pyridine ring was a key focus. acs.org It was found that adding a 6-bromo, 6-chloro, or 6-methyl substituent to the pyridine ring increased both binding affinities and functional activities at the α4β2 nAChR subtype. acs.org This demonstrates that the 6-bromo substitution, a key feature of this compound, is a favorable modification for enhancing agonist activity at this important nAChR subtype. acs.org

Table 2: Activity of Pyridazine Derivatives at GABA-A and nACh Receptors

Compound/Derivative Target Receptor Activity Type Key SAR Finding / Affinity (Ki) Citation SR 95531 (6-(p-methoxyphenyl) derivative) GABA-A Antagonist Ki = 0.15 µM nih.gov SR 42641 (6-(p-chlorophenyl) derivative) GABA-A Antagonist Ki = 0.28 µM nih.gov Arylaminopyridazine derivatives GABA-A Antagonist An aromatic group at the 6-position with electron-donating substituents enhances potency. acs.org 6-Bromo-N-pyridinyl-3,6-diazabicyclo[3.2.0]heptanes α4β2 nAChR Agonist 6-Bromo substituent on the pyridine ring led to increased binding affinity and functional activity.

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to rationalize experimental SAR data and guide the design of new, more effective molecules. Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are pivotal in this process.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method helps in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For pyridazine derivatives, docking studies have been instrumental in elucidating their binding modes. For instance, docking of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives into glutamate (B1630785) receptors predicted high affinity and identified key interactions within the binding sites of mGluR8 and NMDA GluN2B receptors. nih.gov Similarly, docking studies of pyrazole[3,4-d]pyridazine derivatives into acetylcholinesterase showed that the pyridazine core could be correctly positioned within the catalytic pocket, forming hydrogen bonds with specific amino acid residues. [4, 9]

These studies often reveal that aromatic substitutions on the pyridazine ring are surrounded by hydrophobic amino acid residues in the receptor cavity, which is a key factor for binding. nih.gov Molecular dynamics simulations can further refine these findings by simulating the movement of the ligand-receptor complex over time, providing insights into the stability of the predicted binding poses and the dynamic behavior of the system. pnas.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. [17, 18] By correlating molecular descriptors (representing physicochemical properties like steric, electronic, and hydrophobic features) with activity, a predictive model can be built.

For aminopyridazine derivatives acting as GABA-A receptor antagonists, QSAR and pharmacophore models have been successfully developed. nih.gov These models predicted that hydrophobicity and aromaticity at the 6-position, along with an aliphatic hydrophobic substituent at the 4-position of the aminopyridazine nucleus, are crucial for inhibitory activity. [2, 3] The models suggest that enhancing the aromaticity of the ligand by creating an electron-rich environment near the 3-amino cationic center is vital for potent inhibition of [3H]GABA binding. [2, 3]

In a study on pyridazin-3-one derivatives, 3D-QSAR analysis generated quantitative models with a good correlation between molecular fields (hydrophobic, steric, and electrostatic) and the inhibitory activity (pIC50 values) against the PDE4 enzyme. Such statistically reliable models, often validated by their predictive power (r² and q² values), provide valuable insights into the structure-activity relationships and aid in the rational design of new, more potent derivatives. [14, 23]

**Table 3: Compound Names Mentioned in the Article**

```html

Compound Name This compound 3-(N-GABA)-6-(2',4'-dichloro)phenylpyridazine SR 95531 SR 42641 Bicuculline Diazepam Ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate

Generated code Advanced Spectroscopic and Analytical Characterization of 3 Amino 6 Bromopyridazine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Amino-6-bromopyridazine, with the molecular formula C4H4BrN3, NMR is used to confirm the precise arrangement of substituents on the pyridazine (B1198779) ring. nih.gov

1D and 2D NMR Techniques for Structural Elucidation

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for determining the number and type of magnetically distinct nuclei. In this compound, the aromatic region of the ¹H NMR spectrum is expected to show signals for the two protons on the pyridazine ring, while the amino group protons will also be visible. The ¹³C NMR spectrum provides direct information about the carbon skeleton. spectrabase.com

Two-dimensional (2D) NMR techniques are employed to resolve structural ambiguities. For instance, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for confirming the substitution pattern (amino group at C3 and bromine at C6). Tautomerism, which can occur in pyridazine derivatives, can also be investigated using 2D NMR to confirm bonding patterns.

¹H, ¹³C, and Other Relevant Nuclei NMR Analysis

¹³C NMR Analysis: Due to the molecule's Cₛ symmetry, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the four carbon atoms of the pyridazine ring. The carbon atom bonded to bromine (C6) would be significantly influenced by the halogen's electronegativity and heavy-atom effect. The carbon attached to the amino group (C3) and the two methine carbons (C4 and C5) would also have characteristic chemical shifts. Based on data from related pyridazine structures, the chemical shifts can be predicted as shown in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of related structures, as detailed experimental data is not publicly available.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~ 6.5 - 7.0 | Broad Singlet | -NH₂ protons |

| ¹H | ~ 6.9 - 7.2 | Doublet | Aromatic CH |

| ¹H | ~ 7.3 - 7.6 | Doublet | Aromatic CH |

| ¹³C | ~ 160 | Singlet | C3 (attached to -NH₂) |

| ¹³C | ~ 130 | Singlet | C6 (attached to -Br) |

| ¹³C | ~ 125 | Singlet | Aromatic CH |

| ¹³C | ~ 115 | Singlet | Aromatic CH |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the monoisotopic mass is calculated to be 172.95886 Da. nih.gov HRMS analysis would aim to detect this exact mass, confirming the molecular formula C₄H₄⁷⁹BrN₃ (or C₄H₄⁸¹BrN₃ for the heavier bromine isotope). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

GC-MS and LC-MS for Purity and Mixture Analysis

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques used to separate components of a mixture and identify them.

The analysis of amino compounds by GC-MS often requires a derivatization step to convert the polar -NH₂ group into a less polar, more volatile moiety. However, this can sometimes lead to the generation of artifacts. [23 from previous search]

Given the polarity of this compound, LC-MS is a highly suitable technique for its analysis without the need for derivatization. LC-MS can be used to assess the purity of a sample, identify impurities from synthesis, and characterize adducts. In a typical synthesis, Suzuki-Miyaura coupling reactions are used, and LC-MS would be an effective method to monitor the reaction progress and confirm the identity of the final product. vulcanchem.comgoogleapis.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and the molecular "fingerprint" of a compound. The spectra arise from the vibrations of chemical bonds upon absorption of IR radiation or inelastic scattering of laser light (Raman).

For this compound, the spectra would be characterized by absorption bands corresponding to the vibrations of the amino group, the pyridazine ring, and the carbon-bromine bond. While specific experimental spectra for this compound are not widely published, the expected vibrational modes can be assigned by comparison with parent pyridazine and other substituted derivatives. nih.govmolaid.com

Key expected vibrational modes include:

N-H Stretching: The amino group will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations are expected just above 3000 cm⁻¹.

Ring Stretching (C=C, C=N): The pyridazine ring will have several characteristic stretching vibrations between 1400 and 1600 cm⁻¹.

N-H Bending (Scissoring): This mode for the amino group typically appears around 1600-1640 cm⁻¹.

C-N Stretching: The stretching of the carbon-amino group bond is expected in the 1250-1350 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Table 2: Predicted Key Infrared (IR) and Raman Vibrational Frequencies for this compound Note: Wavenumbers are approximate and based on characteristic frequencies for the functional groups and comparisons with related pyridazine compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Amino (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridazine Ring |

| N-H Bend (Scissoring) | 1600 - 1640 | Amino (-NH₂) |

| Ring C=C, C=N Stretch | 1400 - 1600 | Pyridazine Ring |

| C-N Stretch | 1250 - 1350 | Aryl-Amine |

| C-Br Stretch | 500 - 700 | Bromo-Aryl |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. azolifesciences.com The resulting spectrum provides a unique molecular "fingerprint." mdpi.com For this compound, the key functional groups are the primary amine (-NH₂), the pyridazine ring (a diazine system), and the carbon-bromine (C-Br) bond.

The N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region. tandfonline.com Primary amines characteristically show two bands in this area: one for asymmetric and one for symmetric stretching. The N-H bending or "scissoring" vibration is expected around 1600 cm⁻¹. Aromatic C-N stretching vibrations usually appear in the 1266-1382 cm⁻¹ range. spectroscopyonline.com

The pyridazine ring itself gives rise to a series of characteristic absorptions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The ring stretching vibrations (C=C and C=N) typically occur in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is found at lower wavenumbers, generally in the 600-800 cm⁻¹ range. creative-enzymes.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound This table is based on characteristic frequencies for the specified functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3300 | Asymmetric & Symmetric Stretch | Amine (N-H) |

| 3100 - 3000 | Stretch | Aromatic (C-H) |

| ~1620 | Scissoring (Bending) | Amine (N-H) |

| 1600 - 1400 | Ring Stretch | Pyridazine Ring (C=C, C=N) |

| 1380 - 1260 | Stretch | Aromatic Amine (C-N) |

| 800 - 600 | Stretch | Bromoalkane (C-Br) |

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. acs.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can elucidate the vibrations of the pyridazine ring and the C-Br bond.

The analysis of related aminobromopyridine compounds shows that intense Raman bands are expected for the ring breathing and trigonal ring bending modes. acs.org The symmetric stretching of the C-Br bond also typically yields a strong Raman signal. The vibrational frequencies observed in Raman spectra are often similar to those in IR spectra, but their relative intensities can differ significantly, providing complementary information for a complete vibrational assignment. acs.org

Table 2: Expected Raman Shifts for this compound This table is based on characteristic shifts for the specified functional groups.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3300 | Asymmetric & Symmetric Stretch | Amine (N-H) |

| 3100 - 3000 | Stretch | Aromatic (C-H) |

| 1600 - 1400 | Ring Stretch | Pyridazine Ring (C=C, C=N) |

| ~1000 | Ring Breathing Mode | Pyridazine Ring |

| 800 - 600 | Stretch | Bromoalkane (C-Br) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. ipinnovative.comnumberanalytics.com This technique allows for the measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice. ipinnovative.comiucr.org

While a crystal structure for this compound itself is not publicly available, analysis of adducts of its isomer, aminobromopyridine, provides significant insight into the types of structures that can be formed. For instance, the co-crystal salt of 2-amino-6-bromopyridine (B113427) with 2,3,5,6-tetrafluorobenzoic acid has been characterized. iucr.org In this adduct, the two components are linked by charge-assisted hydrogen bonds between the aminopyridinium cation and the carboxylate anion, forming a distinct R₂²(8) ring motif. iucr.org The study also revealed π-stacking interactions between adjacent pyridine (B92270) rings and between benzene (B151609) rings. iucr.org

Such studies on adducts are crucial as they reveal the hydrogen bonding patterns and supramolecular synthons that guide the construction of molecular solids, which is essential for crystal engineering. iucr.org The data obtained from a crystallographic analysis includes the crystal system, space group, and unit cell dimensions.

Table 3: Example Crystal Data for an Adduct of an Isomer, 2-amino-5-bromopyridine–benzoic acid (1/1) iucr.org

| Parameter | Value |

| Chemical Formula | C₅H₅BrN₂·C₇H₆O₂ |

| Crystal System | Monoclinic |

| Space Group | P 2₁ /c |

| a (Å) | 18.5614 (16) |

| b (Å) | 5.1769 (5) |

| c (Å) | 12.3613 (11) |

| β (°) | 97.016 (2) |

| Volume (ų) | 1178.91 (19) |

| Z | 4 |

Spectroscopic Methods for Biological Assay Validation

Spectroscopic techniques are invaluable tools for the validation of biological assays, providing quantitative data on molecular interactions and reactions. azolifesciences.comnih.gov

FT-IR spectroscopy can be used to analyze biological samples like cells and tissues. tandfonline.comnih.gov By obtaining a spectral fingerprint, it can monitor molecular changes and distinguish between different cellular states (e.g., healthy vs. pathological), which is crucial for validating diagnostic assays. mdpi.comnih.gov

Raman spectroscopy is increasingly used to study protein-ligand binding. biotechniques.comresearchgate.net Techniques like Raman difference spectroscopy can detect subtle changes in the vibrational modes of a protein or a small molecule ligand upon binding. acs.orgnih.gov This allows for real-time, label-free monitoring of molecular interactions within a crystal or in solution, which can validate the mechanism of action for a potential drug compound. spectroscopyonline.comnih.gov